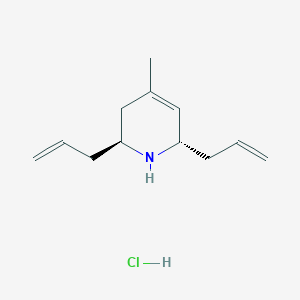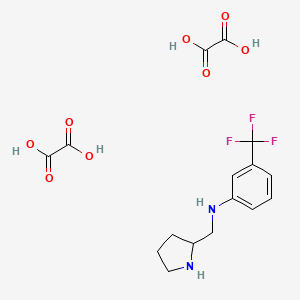
N-(pyrrolidin-2-ylmethyl)-3-(trifluoromethyl)aniline dioxalate
Overview
Description
N-(pyrrolidin-2-ylmethyl)-3-(trifluoromethyl)aniline dioxalate is a complex organic compound that features a pyrrolidine ring, a trifluoromethyl group, and an aniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(pyrrolidin-2-ylmethyl)-3-(trifluoromethyl)aniline dioxalate typically involves multiple steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is usually introduced via nucleophilic substitution reactions using reagents like trifluoromethyl iodide or trifluoromethyl sulfonates.
Coupling with Aniline: The aniline moiety is coupled with the pyrrolidine derivative through a nucleophilic aromatic substitution reaction.
Formation of Dioxalate Salt: The final step involves the formation of the dioxalate salt by reacting the free base with oxalic acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(pyrrolidin-2-ylmethyl)-3-(trifluoromethyl)aniline dioxalate can undergo various types of chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using sodium hydride in dimethylformamide.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N-(pyrrolidin-2-ylmethyl)-3-(trifluoromethyl)aniline dioxalate has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound’s unique structural properties make it suitable for the development of advanced materials with specific functionalities.
Biological Studies: It can be used in biological assays to study its effects on various biological pathways and targets.
Industrial Applications: The compound can be used in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of N-(pyrrolidin-2-ylmethyl)-3-(trifluoromethyl)aniline dioxalate involves its interaction with specific molecular targets and pathways. The pyrrolidine ring and trifluoromethyl group can interact with enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways and targets would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N-(pyrrolidin-2-ylmethyl)-3-(trifluoromethyl)aniline
- N-(pyrrolidin-2-ylmethyl)-4-(trifluoromethyl)aniline
- N-(pyrrolidin-2-ylmethyl)-2-(trifluoromethyl)aniline
Uniqueness
N-(pyrrolidin-2-ylmethyl)-3-(trifluoromethyl)aniline dioxalate is unique due to the presence of the dioxalate salt, which can influence its solubility, stability, and reactivity. The trifluoromethyl group also imparts unique electronic properties, making it distinct from other similar compounds.
Properties
IUPAC Name |
oxalic acid;N-(pyrrolidin-2-ylmethyl)-3-(trifluoromethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15F3N2.2C2H2O4/c13-12(14,15)9-3-1-4-10(7-9)17-8-11-5-2-6-16-11;2*3-1(4)2(5)6/h1,3-4,7,11,16-17H,2,5-6,8H2;2*(H,3,4)(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHINRRUMMOKCPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)CNC2=CC=CC(=C2)C(F)(F)F.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19F3N2O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


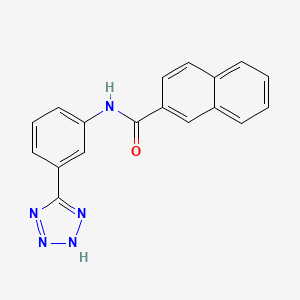
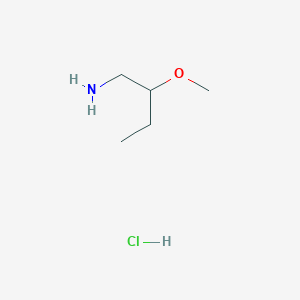


![2-[4-(4-Fluorophenyl)piperazin-1-yl]acetic acid](/img/structure/B1369073.png)
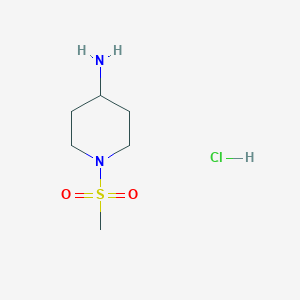
![2,5-Dimethyl-3-[(3-methyl-1-piperidinyl)methyl]benzaldehyde](/img/structure/B1369096.png)

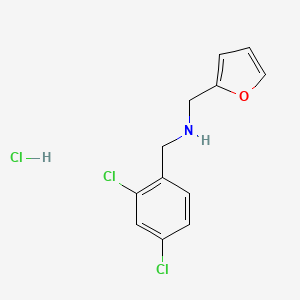
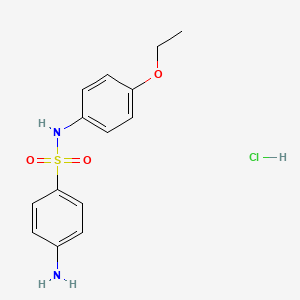
amine, chloride](/img/structure/B1369113.png)

![2-amino-N-(4-methylbenzyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B1369117.png)
